(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide: is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a phenylprop-2-enamide backbone with a 3-chloro-4-methylphenyl group and a carbamothioyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 3-chloro-4-methylaniline with phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to introduce the carbamothioyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the double bond in the phenylprop-2-enamide backbone can yield saturated derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thioamide-containing molecules.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide: can be compared with other thioamide-containing compounds such as thiourea derivatives and thiosemicarbazones.
Uniqueness: The presence of both a phenylprop-2-enamide backbone and a 3-chloro-4-methylphenyl group distinguishes this compound from other thioamides. This unique structure contributes to its specific chemical reactivity and potential biological activities.
Comparison with Similar Compounds
- Thiourea
- Thiosemicarbazone
- N-phenylthiourea
- 3-chloro-4-methylphenylthiourea
Properties
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-7-9-14(11-15(12)18)19-17(22)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTTZBCFMVUOV-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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